N-(5-chloro-2-methoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chloro-substituted methoxyphenyl group, an imidazole ring, and a sulfanylacetamide moiety. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Sulfanylacetamide Moiety: The sulfanylacetamide group is formed by reacting the intermediate with thiourea and chloroacetic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide: Unique due to its specific combination of functional groups.
N-(5-chloro-2-methoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-(5-chloro-2-methoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)propionamide: Contains a propionamide group, leading to different chemical properties.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H20ClN3O3S |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-17-6-4-3-5-14(17)12-24-10-9-22-20(24)28-13-19(25)23-16-11-15(21)7-8-18(16)27-2/h3-11H,12-13H2,1-2H3,(H,23,25) |
InChI Key |
VFPVHOBYGNDFQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC |
Origin of Product |
United States |
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